Bromo-PEG5-Bromide
Overview
Description
Bromo-PEG5-Bromide is an organic compound with the molecular formula C12H24Br2O5. It is a brominated ether, characterized by the presence of two bromine atoms and five ether linkages within its molecular structure . This compound is often used in various chemical syntheses and research applications due to its unique properties.
Mechanism of Action
Target of Action
Bromo-PEG5-Bromide, also known as 1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
This compound contains two bromide groups that act as leaving groups for nucleophilic substitution reactions . In the context of PROTACs, one end of the this compound molecule is attached to a ligand that binds to the target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase . This allows the compound to bridge the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking the target protein to an E3 ubiquitin ligase, this compound facilitates the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein into small peptides.
Pharmacokinetics
As a peg (polyethylene glycol) derivative, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This could potentially enhance its bioavailability
Result of Action
The result of the action of this compound is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the nucleophilic substitution reactions involving the bromide groups Additionally, the presence of other proteins or biomolecules could potentially interfere with the binding of the PROTAC to its targets
Biochemical Analysis
Biochemical Properties
Bromo-PEG5-Bromide: plays a crucial role in biochemical reactions due to its ability to react with nucleophilic reagents such as thiol groups. This reactivity allows it to form stable covalent bonds with various biomolecules, including enzymes, proteins, and other macromolecules. For instance, it can be used to PEGylate proteins, thereby increasing their solubility and stability in aqueous solutions. The interaction between This compound and biomolecules often involves the formation of ether bonds, which are stable and resistant to hydrolysis .
Cellular Effects
The effects of This compound on cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and other biomolecules, This compound can alter their function and localization within the cell. For example, PEGylation of therapeutic proteins can enhance their half-life and reduce immunogenicity, thereby improving their efficacy in clinical applications .
Molecular Mechanism
At the molecular level, This compound exerts its effects through covalent modification of biomolecules. The bromide groups in the compound act as leaving groups in nucleophilic substitution reactions, allowing the PEG moiety to attach to target molecules. This modification can lead to changes in the conformation, activity, and stability of the modified biomolecules. Additionally, This compound can inhibit or activate enzymes by modifying their active sites or altering their interactions with substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease if exposed to moisture or high temperatures. Long-term studies have shown that This compound can maintain its activity for extended periods when stored properly. Degradation products may form over time, potentially affecting its efficacy in biochemical applications .
Dosage Effects in Animal Models
The effects of This compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can effectively modify target biomolecules without causing significant toxicity. At higher doses, This compound may exhibit toxic effects, including cellular damage and adverse immune responses. It is essential to determine the optimal dosage to achieve the desired biochemical modifications while minimizing potential side effects .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic nature of the PEG moiety facilitates its solubility and distribution in aqueous environments. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of This compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, PEGylated proteins may be localized to the cell membrane, cytoplasm, or nucleus, depending on the nature of the PEG modification and the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG5-Bromide can be synthesized through the bromination of 3,6,9,12,15-pentaoxaheptadecane-1,17-diol. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG5-Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to 3,6,9,12,15-pentaoxaheptadecane-1,17-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols.
Reduction Reactions: Reducing agents such as LiAlH4 are used in anhydrous ether solvents under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ethers depending on the nucleophile used.
Reduction Reactions: The major product is 3,6,9,12,15-pentaoxaheptadecane-1,17-diol.
Scientific Research Applications
Bromo-PEG5-Bromide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with azide groups instead of bromine atoms.
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol: The non-brominated form of the compound.
1,29-Dibromo-3,6,9,12,15,18,21,24,27-nonaoxanonacosane: A longer chain analog with more ether linkages.
Uniqueness
Bromo-PEG5-Bromide is unique due to its specific combination of bromine atoms and ether linkages, which confer distinct reactivity and stability. This makes it particularly useful in specialized chemical syntheses and research applications .
Properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Br2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACSKPODWQXGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)OCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Br2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434742 | |
Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67705-77-5 | |
Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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